molecular formula C24H17N3O2S B2761445 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 300852-37-3

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2761445
CAS No.: 300852-37-3
M. Wt: 411.48
InChI Key: DGPAQOKZPDEWQZ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide , are known for their wide range of biological activities and applications in organic synthesis. They often contain a benzene ring fused to a thiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Studies : Patel and Patel (2010) synthesized compounds related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, which were screened for antifungal and antibacterial activities. Their findings indicated significant antimicrobial properties in these compounds (Patel & Patel, 2010).

  • Cytotoxic Activity in Cancer Cell Lines : Bu, Deady, and Denny (2000) studied the growth inhibition properties of carboxamide derivatives in cancer cell lines. They found these compounds to be less active compared to isomeric series, suggesting a nuanced impact on cancer cell growth (Bu, Deady, & Denny, 2000).

  • Diuretic and Antihypertensive Agents : Rahman et al. (2014) explored the potential of N-substituted-phenylquinazolin derivatives as diuretic and antihypertensive agents. They found several compounds exhibiting significant activity, highlighting the therapeutic potential of these derivatives (Rahman et al., 2014).

  • Anti-inflammatory and Analgesic Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with potential anti-inflammatory and analgesic properties. Their research indicated high inhibitory activity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Properties : Rivalle et al. (1983) conducted modifications on compounds related to the this compound, focusing on antitumor properties. They found no significant increase in cytotoxicity compared to model compounds (Rivalle et al., 1983).

  • Tubulin Polymerization Inhibition in Cancer Cells : Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor. This compound showed promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).

  • Anticancer Agents : Bindu, Vijayalakshmi, and Manikandan (2019) developed a series of compounds with anticancer activity, particularly effective against prostate cancer cell lines. They also evaluated these compounds for antioxidant properties and cell membrane stability effects (Bindu, Vijayalakshmi, & Manikandan, 2019).

  • Ethylene Polymerization Catalysis : Sun et al. (2010) synthesized 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides for ethylene polymerization and copolymerization, revealing their potential in polymer chemistry (Sun et al., 2010).

  • Antibacterial Activity of Novel Compounds : Qu et al. (2018) designed and synthesized 8-methoxyquinoline-2-carboxamide compounds with 1,3,4-thiadiazole moiety, exhibiting notable antibacterial efficacy (Qu et al., 2018).

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPAQOKZPDEWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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